molecular formula C15H19F3N2O2 B11828419 N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide CAS No. 942473-87-2

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide

Cat. No.: B11828419
CAS No.: 942473-87-2
M. Wt: 316.32 g/mol
InChI Key: RPERVVOWOLYFAX-UHFFFAOYSA-N
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Description

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide typically involves the reaction of 4-trifluoromethylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Morpholin-4-yl-propyl)-3-trifluoromethyl-benzamide
  • N-(3-Morpholin-4-yl-propyl)-2-trifluoromethyl-benzamide
  • N-(3-Morpholin-4-yl-propyl)-4-fluorobenzamide

Uniqueness

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide stands out due to the presence of the trifluoromethyl group at the para position of the benzamide ring, which enhances its lipophilicity and metabolic stability.

Properties

CAS No.

942473-87-2

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)13-4-2-12(3-5-13)14(21)19-6-1-7-20-8-10-22-11-9-20/h2-5H,1,6-11H2,(H,19,21)

InChI Key

RPERVVOWOLYFAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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